molecular formula C8H12N2O B170734 3-Isobutyl-1H-pyrazole-4-carbaldehyde CAS No. 199682-75-2

3-Isobutyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B170734
CAS No.: 199682-75-2
M. Wt: 152.19 g/mol
InChI Key: GJFSSERRFAEHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isobutyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an isobutyl group at the 3-position and an aldehyde group at the 4-position of the pyrazole ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-1H-pyrazole-4-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of isobutyl hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts and solvents are often optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

    Oxidation: 3-Isobutyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Isobutyl-1H-pyrazole-4-methanol.

    Substitution: 3-Isobutyl-1H-pyrazole-4-bromide.

Scientific Research Applications

3-Isobutyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.

    Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Isobutyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isobutyl-1H-pyrazole-4-carboxylic acid
  • 3-Isobutyl-1H-pyrazole-4-methanol
  • 3-Isobutyl-1H-pyrazole-4-bromide

Uniqueness

3-Isobutyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. The aldehyde group allows for further functionalization through oxidation, reduction, and condensation reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)3-8-7(5-11)4-9-10-8/h4-6H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFSSERRFAEHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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